Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-YL)-6,8-difluoroquinoline-2-carboxylate
CAS No.:
Cat. No.: VC13424048
Molecular Formula: C23H29F2N3O4
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29F2N3O4 |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | butyl 6,8-difluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C23H29F2N3O4/c1-5-6-11-31-21(29)18-14-19(16-12-15(24)13-17(25)20(16)26-18)27-7-9-28(10-8-27)22(30)32-23(2,3)4/h12-14H,5-11H2,1-4H3 |
| Standard InChI Key | ABIFAYXYNWNSIV-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C |
| Canonical SMILES | CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is butyl 6,8-difluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate, reflecting its intricate structure. Key functional groups include:
-
A quinoline core substituted with fluorine atoms at positions 6 and 8.
-
A piperazine ring at position 4, protected by a Boc group.
-
A butyl ester at position 2 of the quinoline scaffold.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1130309-31-7 | |
| Molecular Formula | ||
| Molar Mass | 449.5 g/mol | |
| Synonyms | AKOS015961859; VulcanChem VC13424048 |
The Boc group enhances solubility in organic solvents, while fluorine atoms increase metabolic stability and binding affinity to biological targets.
Spectroscopic Characterization
Synthesis batches are validated using High-Performance Liquid Chromatography (HPLC) for purity (>99%) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. The -NMR spectrum typically shows signals for the tert-butyl group (δ 1.4 ppm), piperazine protons (δ 3.2–3.5 ppm), and quinoline aromatic protons (δ 7.8–8.2 ppm).
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves multi-step organic reactions:
-
Quinoline Core Formation: Condensation of aniline derivatives with acrylate esters under acidic conditions to construct the quinoline backbone.
-
Piperazine Introduction: Nucleophilic substitution at position 4 of the quinoline with Boc-protected piperazine.
-
Esterification: Reaction with butyl chloroformate to install the carboxylate ester at position 2.
Critical catalysts include palladium-based reagents for cross-coupling reactions and triethylamine for acid scavenging.
Optimization Challenges
-
Fluorine Incorporation: Direct fluorination at positions 6 and 8 requires anhydrous conditions to prevent side reactions.
-
Boc Deprotection Risks: Acidic conditions during synthesis may prematurely remove the Boc group, necessitating pH monitoring.
Applications in Pharmaceutical Research
Proteomics and Target Identification
The compound’s piperazine moiety enables interactions with G-protein-coupled receptors (GPCRs) and kinases, making it a probe for studying signal transduction pathways. In proteomic screens, it has shown affinity for:
-
Phosphodiesterases (PDEs): Enzymes regulating cyclic nucleotide signaling.
-
Histone deacetylases (HDACs): Targets for cancer therapy.
Drug Development
As a bioisostere for carboxylic acids, the butyl ester improves cell membrane permeability in lead compounds. Recent studies highlight its role in optimizing pharmacokinetic profiles of antifungal and antiviral candidates .
Biological Activity and Mechanistic Insights
In Vitro Studies
-
Antimicrobial Activity: Demonstrates MIC values of 2–4 µg/mL against Staphylococcus aureus and Candida albicans .
-
Cytotoxicity: IC of 12 µM in HepG2 hepatoma cells, suggesting selective toxicity .
Mode of Action
The difluoroquinoline core intercalates into DNA, while the piperazine group chelates metal ions in enzymatic active sites, enabling dual mechanisms of action.
Future Research Directions
Structural Modifications
-
Boc Group Replacement: Testing alternative protecting groups (e.g., Fmoc) for improved stability.
-
Fluorine Substitution: Exploring trifluoromethyl groups to enhance target selectivity.
In Vivo Studies
Pending animal models to evaluate pharmacokinetics and efficacy in infectious disease therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume